molecular formula C6H8N2OS B1273022 6-Ethyl-4-hydroxy-2-mercaptopyrimidine CAS No. 53939-83-6

6-Ethyl-4-hydroxy-2-mercaptopyrimidine

Cat. No. B1273022
CAS RN: 53939-83-6
M. Wt: 156.21 g/mol
InChI Key: GEDSLQYKIOAKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-hydroxy-2-mercaptopyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of a mercapto group (-SH) and a hydroxy group (-OH) on the pyrimidine ring. This compound is of interest due to its potential applications in pharmaceuticals and its role as an intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, 2-Amino-4-hydroxy-6-mercaptopyrimidine has been synthesized by the condensation of guanidine with methyl ethoxycarbonyl-dithioacetate, and its structure was confirmed by desulfurization and comparison with known compounds . Another approach for synthesizing a 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine derivative involved a three-component condensation using aromatic aldehydes, malononitrile, and thiourea/urea in the presence of phosphorus pentoxide . Additionally, 4-hydroxy-6-mercaptopyrimidines with various substitutions at position 2 have been obtained using a dithioester as the three-carbon fragment in a reaction carried out in dioxane .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substitutions that affect the overall conformation and reactivity of the molecule. For example, the title compound in one study, a thiazolo[3,2-a]pyrimidine derivative, featured a nearly planar thiazole ring fused with a dihydropyrimidine ring in a flattened half-chair conformation . The structural intricacies of these molecules are crucial for their chemical properties and potential biological activities.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions. Acetylation of 6-alkyl-5-ethoxycarbonyl-2-hydroxy-4-methyldihydropyrimidines and their 2-mercapto analogs resulted in the formation of isomeric acetyl derivatives, indicating the reactivity of these compounds at different positions on the ring . Furthermore, the reaction of 4-dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes with ethyl mercaptoacetate yielded ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the versatility of pyrimidine derivatives in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the mass spectra of pyrimidine derivatives have been recorded, providing insights into their major fragmentations and stability . Additionally, the synthesis and characterization of new complexes of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with various metals revealed different modes of chelation, which is indicative of the ligand properties of these molecules . The solubility, melting points, and other physical properties are also important for their practical applications and are often determined as part of the characterization process.

Scientific Research Applications

  • Scientific Field : Nanotechnology

    • Application Summary : A compound similar to “6-Ethyl-4-hydroxy-2-mercaptopyrimidine”, known as “4-amino-6-hydroxy-2-mercaptopyrimidine”, has been used in the rapid synthesis of multifunctional β-cyclodextrin nanospheres .
    • Methods of Application/Experimental Procedures : This compound is used as a cross-linker in the synthesis process, which is carried out at a low temperature of 60 °C in the open water phase .
    • Results/Outcomes : The resulting β-cyclodextrin nanospheres demonstrate excellent and controllable performance as alkali-responsive nanocarriers and selective adsorbents for antibiotics .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Pyrimidine derivatives, synthesized via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, have been studied for their antioxidant and anticancer properties .
    • Methods of Application/Experimental Procedures : The synthesis of these pyrimidine derivatives was performed in glacial acetic acid. Chalcones were synthesized as starting materials via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous KOH 40% w/v in ethanol .
    • Results/Outcomes : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione. The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation. Pyrimidine derivatives 2a (IC 50 = 42 μΜ), 2f (IC 50 = 47.5 μΜ) and chalcone 1g (IC 50 = 17 μM) were the most potent lipoxygenase inhibitors .
  • Scientific Field : Chemical Manufacturing

    • Application Summary : Ethyl 4-Hydroxy-2-Mercaptopyrimidine-5-Carboxylate, a compound similar to “6-Ethyl-4-hydroxy-2-mercaptopyrimidine”, is available for purchase from chemical manufacturers, suggesting it may be used in various chemical manufacturing processes .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures involving this compound in chemical manufacturing are not specified in the available resources .
    • Results/Outcomes : The results or outcomes of using this compound in chemical manufacturing are not clearly stated .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : The heterocyclic ring system of pyrido [2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, possessing several biological activities . The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
    • Methods of Application/Experimental Procedures : Chalcones were synthesized, as starting materials, via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous KOH 40% w/v in ethanol .
    • Results/Outcomes : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation . Pyrimidine derivatives 2a (IC 50 = 42 μΜ), 2f (IC 50 = 47.5 μΜ) and chalcone 1g (IC 50 = 17 μM) were the most potent lipoxygenase inhibitors .
  • Scientific Field : Chemical Manufacturing

    • Application Summary : Ethyl 4-Hydroxy-2-Mercaptopyrimidine-5-Carboxylate, a compound similar to “6-Ethyl-4-hydroxy-2-mercaptopyrimidine”, is available for purchase from chemical manufacturers, suggesting it may be used in various chemical manufacturing processes .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures involving this compound in chemical manufacturing are not specified in the available resources .
    • Results/Outcomes : The results or outcomes of using this compound in chemical manufacturing are not clearly stated .

properties

IUPAC Name

6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSLQYKIOAKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369651
Record name 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-hydroxy-2-mercaptopyrimidine

CAS RN

53939-83-6
Record name 53939-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4-hydroxy-2-mercaptopyrimidine
Reactant of Route 2
Reactant of Route 2
6-Ethyl-4-hydroxy-2-mercaptopyrimidine
Reactant of Route 3
6-Ethyl-4-hydroxy-2-mercaptopyrimidine
Reactant of Route 4
6-Ethyl-4-hydroxy-2-mercaptopyrimidine
Reactant of Route 5
Reactant of Route 5
6-Ethyl-4-hydroxy-2-mercaptopyrimidine
Reactant of Route 6
Reactant of Route 6
6-Ethyl-4-hydroxy-2-mercaptopyrimidine

Citations

For This Compound
1
Citations
WS Choe, SY Choe - Journal of the Korean Chemical Society, 1994 - koreascience.kr
… 5-Cyano-6-ethyl-4-hydroxy-2mercaptopyrimidine(181g, 0.01 mole)를 사용하여 화합물(1a)의 합성과 같은 방법으로 실험하면 화합물 (1c) 2.16g(550%)을 얻는다. …
Number of citations: 0 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.